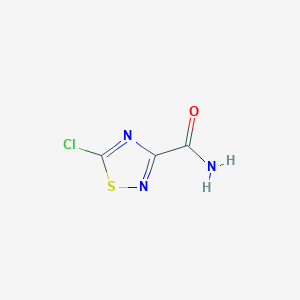
5-Chloro-1,2,4-thiadiazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1,2,4-thiadiazole-3-carboxamide is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2,4-thiadiazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with chloroacetic acid, followed by cyclization with phosphorus oxychloride. The reaction conditions often require refluxing the mixture for several hours to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatographic techniques to obtain high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1,2,4-thiadiazole-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride and amines in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Formation of various substituted thiadiazoles.
Oxidation Products: Formation of sulfoxides or sulfones.
Reduction Products: Formation of reduced thiadiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Used in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 5-Chloro-1,2,4-thiadiazole-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its anticancer activity may involve the inhibition of topoisomerase II, resulting in DNA double-strand breaks and cell death . Additionally, the compound’s antimicrobial activity may involve the disruption of bacterial cell wall synthesis or protein function .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Thiadiazole Derivatives: Similar in structure but differ in the position of nitrogen atoms.
1,3,4-Thiadiazole Derivatives: Share the thiadiazole ring but have different substituents.
Benzothiazole Derivatives: Contain a benzene ring fused to a thiadiazole ring
Uniqueness
5-Chloro-1,2,4-thiadiazole-3-carboxamide is unique due to the presence of the chlorine atom and carboxamide group, which enhance its reactivity and potential biological activities. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C3H2ClN3OS |
|---|---|
Peso molecular |
163.59 g/mol |
Nombre IUPAC |
5-chloro-1,2,4-thiadiazole-3-carboxamide |
InChI |
InChI=1S/C3H2ClN3OS/c4-3-6-2(1(5)8)7-9-3/h(H2,5,8) |
Clave InChI |
WZXPNHAATQUANU-UHFFFAOYSA-N |
SMILES canónico |
C1(=NSC(=N1)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(Methylthio)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12861940.png)
![2-(Difluoromethoxy)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12861948.png)
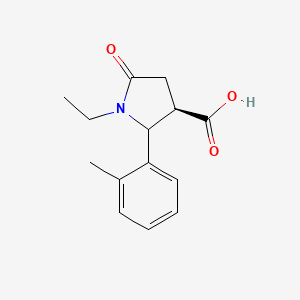
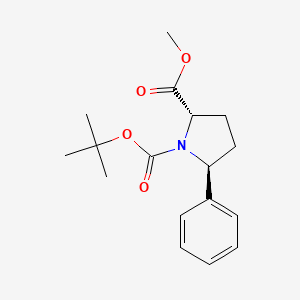

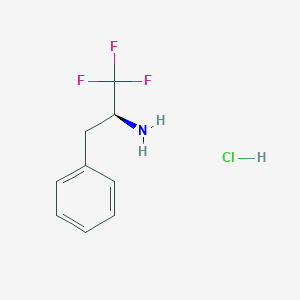

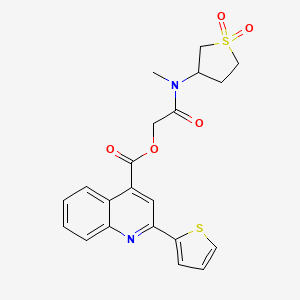
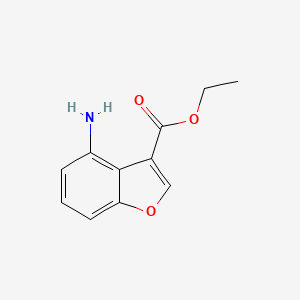
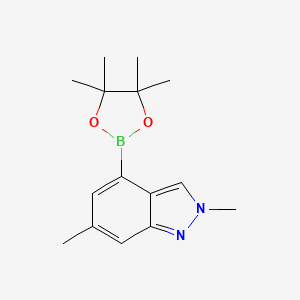
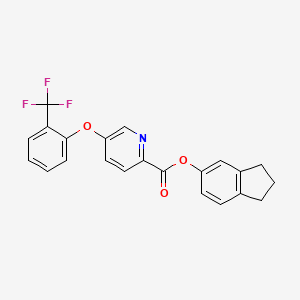
![2-(2-Bromobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12861987.png)
